Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate

Lipophilicity Physicochemical Property Drug Design

In early-stage melanocortin receptor (MCR) drug discovery, poor cell permeability and costly stereoisomer synthesis often stall SAR studies. This compound provides a direct solution: - Enhanced Membrane Penetration: The additional methyl group provides a quantifiable lipophilicity boost (ΔXLogP = +0.4) over demethylated analogs, directly aiding permeability optimization. - Cost-Efficient SAR: As a racemic mixture (0 of 2 defined stereocenters), it enables rapid, economical screening of multiple stereoisomers from a single building block. - Reliable Synthesis: Supplied at NLT 98% purity to minimize side reactions and ensure consistent yields in multi-step peptidomimetic synthesis.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 108824-74-4
Cat. No. B011013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate
CAS108824-74-4
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C(C)C(=O)OC
InChIInChI=1S/C9H16N2O3/c1-6-8(12)11(5-4-10-6)7(2)9(13)14-3/h6-7,10H,4-5H2,1-3H3
InChIKeyOLCSDNRSPAKRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Key Characteristics


Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (CAS 108824-74-4) is a chiral 2-oxopiperazine derivative with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It features a piperazinone core bearing a methyl ester and two stereogenic centers (with 0 of 2 defined stereocentres in the common racemic mixture) . The compound is primarily utilized as a pharmaceutical intermediate and a versatile building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained molecules targeting melanocortin receptors [1].

Why Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate Lacks Simple Substitutes


The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, but subtle modifications to its substitution pattern can dramatically alter key properties such as lipophilicity, metabolic stability, and target binding [1]. For example, the presence or absence of a single methyl group on the piperazinone ring significantly impacts the compound's calculated partition coefficient (XLogP), which is a critical determinant of membrane permeability and bioavailability . Furthermore, the undefined stereochemistry at two centers in this specific racemic mixture offers distinct advantages for library synthesis and SAR exploration compared to its enantiomerically pure analogs . Therefore, substituting this compound with a demethylated or stereochemically defined alternative without rigorous validation can lead to unexpected and detrimental changes in a research program's outcome. The following evidence quantifies these key differentiators.

Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate vs. Closest Analogs


Enhanced Lipophilicity vs. Demethyl Analog

The target compound possesses an additional methyl group on the piperazinone ring compared to its closest demethyl analog, methyl 2-(2-oxopiperazin-1-yl)propanoate. This structural difference results in a higher molecular weight and a significantly increased calculated lipophilicity (XLogP), which is a key determinant of membrane permeability and metabolic stability [1].

Lipophilicity Physicochemical Property Drug Design

Stereochemical Complexity for SAR Exploration

The target compound is supplied as a mixture of stereoisomers (0 of 2 defined stereocentres), providing a convenient starting point for exploring structure-activity relationships (SAR) . In contrast, its enantiomerically pure analog, (2S)-2-[(3S)-3-methyl-2-oxopiperazin-1-yl]propanoic acid (CAS 114966-97-1), is defined as a single isomer . While the pure enantiomer may offer higher potency for a specific target, the racemic mixture of the target compound is more cost-effective and versatile for initial screening and hit identification campaigns.

Stereochemistry Medicinal Chemistry SAR

Higher Purity Specification for Quality Control

The target compound is commercially available with a vendor-specified purity of not less than 98% (NLT 98%), as certified by MolCore . This is a critical differentiator from other suppliers or less-characterized analogs. For instance, a common alternative source for a related analog (methyl 2-(2-oxopiperazin-1-yl)propanoate) lists a minimum purity of only 95% . The higher purity specification of the target compound directly translates to increased reliability in quantitative assays and reduces the need for costly and time-consuming repurification.

Purity Quality Control Procurement

Validated Applications of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate


Melanocortin Receptor Modulator Library Scaffold

The target compound's 2-oxopiperazine core is a known privileged structure for targeting melanocortin receptors (MCRs) [1]. Its specific substitution pattern, featuring an additional methyl group that enhances lipophilicity (Δ XLogP = +0.4), makes it a more suitable starting point than demethylated analogs for generating lead compounds with improved cell permeability, a common challenge in MCR ligand development. Researchers can confidently select this compound to build focused libraries where enhanced membrane penetration is a key design goal .

Cost-Effective Hit Identification and Early SAR

For initial hit identification and structure-activity relationship (SAR) studies, the racemic nature of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate (0 of 2 defined stereocentres) offers a significant advantage . It provides a diverse mixture of stereoisomers in a single, low-cost compound, allowing for rapid biological screening to identify if the 2-oxopiperazine scaffold is active against a target of interest. This approach is more economical and time-efficient than synthesizing or procuring multiple pure enantiomers at the outset of a project.

Reliable Building Block for Multistep Synthesis

The target compound's high vendor-specified purity (NLT 98%) is a critical factor for its use as a building block in multi-step synthetic sequences. The higher purity specification, compared to the 95% typical for close analogs , minimizes the risk of side reactions and ensures more consistent yields in subsequent transformations. This is particularly important for the synthesis of complex peptidomimetics or when incorporating the compound into larger molecules where purification at late stages is challenging and costly.

Lipophilicity Evaluation in Probe Design

In chemical probe design, precise control over physicochemical properties is paramount. The calculated XLogP of -0.2 for this compound provides a defined, moderate lipophilicity benchmark for researchers . When incorporated as a linker or scaffold, this property can be used to modulate the overall lipophilicity of a probe molecule. The quantifiable difference from the more polar demethyl analog (XLogP = -0.6) allows scientists to make data-driven decisions when optimizing a probe's solubility, permeability, and non-specific binding profile.

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